Enhanced Metabolic Stability via Trifluoromethylcyclopropyl (Cp-CF3) Moiety
The trifluoromethylcyclopropyl (Cp-CF3) group, which is a core structural feature of (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid, has been demonstrated to significantly increase metabolic stability compared to the widely used tert-butyl (t-Bu) group. In a comparative study, compounds containing the Cp-CF3 group showed consistently higher metabolic stability in both in vitro and in vivo models [1].
| Evidence Dimension | Metabolic Stability (In Vitro and In Vivo) |
|---|---|
| Target Compound Data | Contains trifluoromethylcyclopropyl (Cp-CF3) group |
| Comparator Or Baseline | Compounds containing tert-butyl (t-Bu) group |
| Quantified Difference | Consistently higher metabolic stability for Cp-CF3 containing analogues compared to tert-butyl-containing counterparts. |
| Conditions | In vitro metabolic stability assays in liver microsomes and in vivo pharmacokinetic studies in preclinical species. |
Why This Matters
Higher metabolic stability can lead to improved oral bioavailability and extended half-life in drug candidates, which is a key criterion for advancing compounds in lead optimization.
- [1] Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Med. Chem. Lett., 4(6), 514–516. View Source
